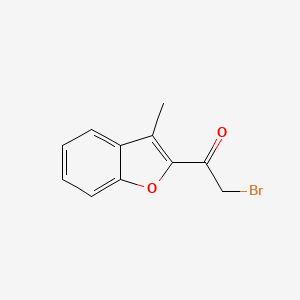

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

説明

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone: is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.092 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:

Starting Material: 1-(3-methyl-1-benzofuran-2-yl)ethanone.

Reagent: Bromine (Br2).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted benzofuran derivatives.

Reduction: 2-Hydroxy-1-(3-methyl-1-benzofuran-2-yl)ethanol.

Oxidation: 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)acetic acid.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is C₁₁H₉O₂Br, with a molecular weight of approximately 253.09 g/mol. The compound features a bromine atom attached to the second carbon of an ethanone group, which is further connected to a benzofuran moiety substituted with a methyl group at the third position. The synthesis typically involves the bromination of 3-methylbenzofuran derivatives, followed by acetylation processes to yield the target compound .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance, modifications in the structure of benzofuran derivatives have been linked to enhanced efficacy in inducing apoptosis and generating reactive oxygen species (ROS), which are crucial for cancer cell death .

A study evaluated the cytotoxicity of synthesized hybrid compounds containing benzofuran moieties using the MTT assay. The results indicated that certain derivatives demonstrated potent anticancer activities against human cancer cells while exhibiting minimal toxicity towards healthy cells .

Interaction Studies

The interaction studies involving this compound focus on its ability to interact with biological targets. Research has shown that it can induce oxidative stress in cancer cells, contributing to its cytotoxic effects. Additionally, structure-activity relationship studies highlight how variations in substituents can alter its interaction profiles and biological efficacy .

Comparative Analysis with Related Compounds

The following table illustrates some notable compounds related to this compound, showcasing their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Methylbenzofuran)-2-bromoethanone | Similar benzofuran core | Lacks carbonyl functionality |

| 2-Bromoacetylbenzofuran | Acetyl group instead of ethanone | Used extensively as an intermediate in synthesis |

| 5-Bromobenzofuran | Bromine at position five | Focused on different reactivity patterns |

| 3-Methylbenzofuran | Methyl substitution at position three | No bromine; serves as a baseline for comparison |

This comparative analysis emphasizes how variations in substituents and functional groups influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Synthesis and Characterization : A series of novel hybrid structures incorporating quinazolinone and benzofuran moieties were synthesized and characterized using NMR and mass spectrometry. The cytotoxic properties were evaluated against various cancer cell lines, revealing promising results .

- Biological Evaluation : In another investigation, derivatives were tested for their antibacterial activities alongside their anticancer properties. The findings demonstrated that specific substitutions could enhance both cytotoxicity against cancer cells and antimicrobial efficacy against standard clinical strains .

作用機序

The mechanism of action of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The bromine atom and the benzofuran ring are likely involved in these interactions, leading to various biological effects .

類似化合物との比較

Similar Compounds

1-(3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromo-1-(2-benzofuran-2-yl)ethanone: Similar structure but different substitution pattern on the benzofuran ring.

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone: Similar structure with a different position of the methyl group.

Uniqueness

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is a compound that has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits notable biochemical properties, primarily through its interaction with various biomolecules. Key attributes include:

- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division. This inhibition can disrupt mitotic spindle formation, leading to apoptosis in cancer cells.

- Molecular Stability : It maintains stability at room temperature but may degrade over time, affecting its biological activity.

Cellular Effects

The compound's influence on cellular functions is profound and multifaceted:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in leukemia cells such as K562 and MOLT-4. The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent activation of caspases .

- Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, it demonstrated an IC50 value of 5.0 mM against K562 cells, indicating significant growth inhibition .

Molecular Mechanism

The biological activity of this compound can be attributed to several molecular mechanisms:

- Binding to Tubulin : By binding to tubulin, the compound inhibits its polymerization, preventing microtubule formation essential for mitosis.

- ROS Generation : The compound induces oxidative stress within cells, leading to mitochondrial damage and apoptosis .

- Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the compound's efficacy and toxicity:

- At lower doses, it effectively inhibits tumor growth while minimizing adverse effects on healthy tissues. This characteristic makes it a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (mM) | Effect |

|---|---|---|

| K562 | 5.0 | Significant growth inhibition |

| MOLT-4 | 0.1 | High sensitivity to treatment |

| HeLa | >100 | Minimal toxicity observed |

| HUVEC | >100 | No significant cytotoxicity |

These findings demonstrate the selective nature of this compound's cytotoxic effects on cancer cells compared to normal cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone?

The compound can be synthesized via bromination of the parent ketone. For example, a method analogous to the bromination of 1-(4-methoxyphenyl)ethanone involves reacting the precursor with bromine in chloroform under controlled conditions. After 30 minutes, the mixture is washed with sodium bicarbonate and sodium thiosulfate, dried, and recrystallized from diethyl ether, yielding ~85% purity . Adjusting solvent polarity (e.g., CHCl₃ or DMSO) and bromine stoichiometry can optimize regioselectivity and yield.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard for confirming molecular structure. Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for similar benzofuran derivatives. Orthorhombic crystal systems (e.g., Pbca space group, a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å) have been resolved using MoKα radiation and refined via SHELXL . Software like SHELX and ORTEP-3 aids in crystallographic data processing and visualization .

Q. How can purification protocols be improved to achieve high-purity yields?

Recrystallization using solvents like diethyl ether or ethyl acetate/hexane mixtures effectively removes impurities. For thermally sensitive derivatives, column chromatography with silica gel and gradient elution (e.g., 5–20% EtOAc in hexane) is recommended. Monitoring via thin-layer chromatography (TLC) ensures purity ≥95% .

Q. What safety precautions are critical during handling and storage?

Store at –20°C under inert atmosphere (argon/nitrogen) to prevent degradation . Use fume hoods, nitrile gloves, and safety goggles during handling. Refer to safety data sheets (SDS) for acute toxicity (oral, dermal) and eye irritation risks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in benzofuran derivatives?

Bromination typically follows an electrophilic aromatic substitution mechanism. The electron-rich benzofuran ring directs bromine to the α-position of the ketone. Solvent effects (e.g., CHCl₃ vs. DMSO) and substituent electronic properties (e.g., 3-methyl group) influence reaction kinetics and regioselectivity . Computational studies (DFT) can further elucidate substituent effects on transition states.

Q. How do structural modifications impact biological activity in benzofuran-based compounds?

Substituents like the 3-methyl group enhance lipophilicity, improving membrane permeability. Comparative studies on analogs (e.g., 5-bromo or 7-ethyl derivatives) reveal that electron-withdrawing groups (e.g., Br) increase electrophilicity, facilitating covalent interactions with biological targets like enzymes . Structure-activity relationship (SAR) studies should prioritize functional group diversification and in vitro bioassays.

Q. How can contradictory crystallographic data across studies be resolved?

Discrepancies in unit cell parameters or bond angles may arise from differences in data collection (temperature, radiation source) or refinement protocols. Cross-validating results using multiple software tools (e.g., SHELXL, Olex2) and depositing raw data in repositories (e.g., CCDC) enhances reproducibility .

Q. What strategies validate the compound’s potential as an antimicrobial agent?

Design dose-response assays against Gram-positive/negative bacteria and fungi. Use positive controls (e.g., fluconazole) and assess minimum inhibitory concentrations (MIC). Conflicting results in literature may stem from variations in bacterial strains or assay conditions; standardized CLSI protocols are recommended .

Q. How can side products during synthesis be identified and minimized?

Over-bromination or ring-opening byproducts are common. LC-MS or GC-MS analysis identifies impurities. Optimizing reaction time and temperature reduces side reactions. For example, limiting bromine exposure to 30 minutes and maintaining temperatures below 25°C prevents di-substitution .

Q. What advanced techniques resolve ambiguities in NMR spectra?

Overlapping signals in crowded regions (e.g., aromatic protons) can be clarified using 2D NMR (COSY, HSQC, HMBC). For brominated derivatives, ¹³C NMR distinguishes between carbonyl (C=O) and C-Br environments. Deuterated solvents (e.g., CDCl₃) and high-field instruments (≥400 MHz) improve resolution .

特性

IUPAC Name |

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIYMVMYGFMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397271 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-14-3 | |

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。